molecular formula C11H13N B088631 2-(1-Cyclohexen-1-yl)pyridine CAS No. 14159-55-8

2-(1-Cyclohexen-1-yl)pyridine

Cat. No. B088631
CAS RN: 14159-55-8
M. Wt: 159.23 g/mol
InChI Key: RMSSVEWIIHKOQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to “2-(1-Cyclohexen-1-yl)pyridine” often involves strategies that incorporate pyridine rings with cyclohexene derivatives. For example, the synthesis of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole involves N-alkylation, demonstrating a method to introduce pyridine derivatives onto a cyclohexene framework (Özdemir, Dayan, & Demirmen, 2016).

Molecular Structure Analysis

The molecular structure of compounds within this class often features significant interactions that dictate their solid-state arrangement. For instance, C–H⋯N, C–H⋯π, and π⋯π interactions play a crucial role in the crystal packing of related compounds, affecting their molecular conformation and the overall molecular architecture (Lai, Mohr, & Tiekink, 2006).

Chemical Reactions and Properties

Chemical reactions involving “2-(1-Cyclohexen-1-yl)pyridine” derivatives can be quite diverse, reflecting the reactivity of both the pyridine and cyclohexenyl components. For example, reactions with cyclohexylamine result in products through nucleophilic substitution, highlighting the reactive nature of these compounds (Orrego Hernandez et al., 2015).

Physical Properties Analysis

The physical properties of “2-(1-Cyclohexen-1-yl)pyridine” and its derivatives are influenced by their molecular structure. Crystallographic studies reveal details about the molecular conformation and the type of intermolecular interactions present, which are crucial for understanding their physical behavior (Matsulevich et al., 2019).

Chemical Properties Analysis

The chemical properties of “2-(1-Cyclohexen-1-yl)pyridine” derivatives encompass a range of reactivities due to the presence of both the aromatic pyridine and the unsaturated cyclohexenyl ring. Studies on related compounds show a variety of reactivities, from cycloaddition reactions to electrophilic substitutions, demonstrating the versatility of these compounds in organic synthesis (Wang, Song, Zhang, & Sun, 2016).

Scientific Research Applications

Antimicrobial and Antioxidant Activity

Research has shown that compounds derived from the condensation reaction between 2-acetylpyridine and 2-formylpyridine, which are structurally related to 2-(1-Cyclohexen-1-yl)pyridine, possess moderate antifungal activity. Particularly, one compound demonstrated a significantly higher activity against Cryptococcus neoformans compared to Nistatin, a commonly used antifungal drug. This suggests potential applications in antibacterial and antifungal areas (Rusnac et al., 2020).

Crystal Packing and Molecular Interactions

In the field of crystallography, studies have explored the molecular structures and interactions of compounds similar to 2-(1-Cyclohexen-1-yl)pyridine. For instance, research on the crystal packing of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines reveals significant interactions like C–H⋯Npyridine, which play a crucial role in the formation of complex crystal structures (Lai et al., 2006).

Gas Phase Chemistry

In another study, the gas phase chemistry of related pyridine structures was examined, particularly focusing on the stability and energy characteristics of the molecules and their radical cations. This kind of research is vital for understanding the fundamental properties of these compounds at the molecular level (Lavorato et al., 1996).

Dye-Sensitized Solar Cells

The application of 2-(1-Cyclohexen-1-yl)pyridine derivatives in dye-sensitized solar cells (DSSC) has been explored. Iridium complexes based on similar compounds extended the absorption response to lower energy bands and showed promise in DSSC applications. The HOMO and LUMO orbital contributions of these complexes were specifically analyzed, highlighting their potential in electron injection and energy conversion efficiency (Wang et al., 2013).

Future Directions

While specific future directions for 2-(1-Cyclohexen-1-yl)pyridine are not available, pyridine derivatives are of interest in various research fields due to their unique heteroaromatic functional role in organic chemistry . They are often used as scaffolds for drug design and synthesis .

properties

IUPAC Name

2-(cyclohexen-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h4-6,8-9H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSSVEWIIHKOQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60161767
Record name 2-(1-Cyclohexen-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Cyclohexen-1-yl)pyridine

CAS RN

14159-55-8
Record name 2-(1-Cyclohexen-1-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14159-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Cyclohexen-1-yl)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014159558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-Cyclohexen-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-cyclohexen-1-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.532
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(2-Pyridyl)cyclohexene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73UL5QV49S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.